molecular formula C17H18N6O B10996809 (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

Cat. No.: B10996809
M. Wt: 322.4 g/mol
InChI Key: XTMYFPPHZVSTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a complex organic compound that features a combination of piperazine, tetrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-benzylpiperazine with a tetrazolo[1,5-a]pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoline Derivatives: These compounds have similar nitrogen-containing heterocyclic structures and may exhibit similar biological activities.

    Tetrazole Derivatives: These compounds also contain the tetrazole ring and are known for their diverse biological activities.

Uniqueness

(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is unique due to its specific combination of piperazine, tetrazole, and pyridine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone

InChI

InChI=1S/C17H18N6O/c24-17(15-6-7-16-18-19-20-23(16)13-15)22-10-8-21(9-11-22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2

InChI Key

XTMYFPPHZVSTEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.